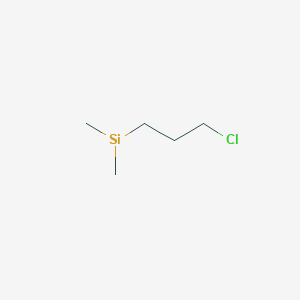

Silane, (3-chloropropyl)dimethyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Silane, (3-chloropropyl)dimethyl- is a chemical compound with the molecular formula C5H13ClSi . It is commonly used as a coupling agent, adhesion promoter, and surface modifier in various industrial applications. It is also used in the production of silicone rubber, adhesives, sealants, and coatings .

Synthesis Analysis

A new silane coupling agent, (3-(tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of Silane, (3-chloropropyl)dimethyl- can be represented by the InChI stringInChI=1/C5H12ClSi/c1-7(2)5-3-4-6/h3-5H2,1-2H3 . The molecular weight of the compound is 162.73 g/mol . Chemical Reactions Analysis

Silane coupling agents have been used in a variety of chemical reactions. For instance, they have been used in nucleophilic substitution, click chemistry, supramolecular modification, and photochemical reactions .Physical And Chemical Properties Analysis

Silane, (3-chloropropyl)dimethyl- has a molecular weight of 136.7 g/mol and a density of 0.884 g/cm3 at 25 °C. It has a boiling point of 134-136°C and a refractive index of 1.4342 .Wissenschaftliche Forschungsanwendungen

Synthesis of New Silane Coupling Agents

(3-chloropropyl)dimethylsilane is used in the synthesis of new silane coupling agents. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . This new reagent has the characteristics of a coupling agent and initiator .

Modification of Nano-TiO2

The synthesized (3-(tert-butylperoxy)propyl)trimethoxysilane is used to modify nano-TiO2 . The structures of the products of modifying nano-TiO2 were verified by XPS, FT-IR .

Initiating Polymerization

The synthesized (3-(tert-butylperoxy)propyl)trimethoxysilane is also used to initiate polymerization . The structures of the products of initiating polymerization were verified by XPS, FT-IR .

Grafting on Halloysite Nanotubes

(3-chloropropyl) trimethoxysilane (CPTMS) is used in the grafting process on halloysite nanotubes (HNTs) surface . The incorporation of chloro-silane onto HNTs surface creates HNTs-Cl, which has great chemical activity and is considered a good candidate as an active site that reacts with other active molecules .

Creation of New Materials

The grafted HNTs-Cl is used to create new materials with great applications in chemical engineering and nanotechnology .

Improvement of Grafting Degree

The degree of grafting of chloro-silane onto the HNT’s surface has been accomplished by incorporation of HNTs with CPTMS under different experimental conditions .

Wirkmechanismus

Target of Action

Silane, (3-chloropropyl)dimethyl- is a type of organosilane, which is a class of silicon-based compounds widely used in the chemical industry Organosilanes are generally known to interact with various organic and inorganic substrates, serving as a bridge between the two .

Mode of Action

Organosilanes like this compound are known to undergo hydrolysis in the presence of moisture, forming silanols . These silanols can then react with various substrates, forming strong covalent bonds . This property is often exploited in the production of silicon-based polymers and coatings .

Biochemical Pathways

Organosilanes are generally involved in the formation of silicon-based polymers and coatings . These materials have a wide range of applications, from construction materials to biomedical devices .

Result of Action

The result of the action of Silane, (3-chloropropyl)dimethyl- is the formation of strong covalent bonds with various substrates, leading to the production of silicon-based polymers and coatings . These materials have a wide range of applications, from construction materials to biomedical devices .

Action Environment

The action of Silane, (3-chloropropyl)dimethyl- is influenced by environmental factors such as the presence of moisture, which can trigger its hydrolysis . The stability and efficacy of the compound can also be affected by factors such as temperature and pH .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/C5H12ClSi/c1-7(2)5-3-4-6/h3-5H2,1-2H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIMUNKNMFGPJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)CCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885013 |

Source

|

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silane, (3-chloropropyl)dimethyl- | |

CAS RN |

18157-31-8 |

Source

|

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018157318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, (3-chloropropyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)

![Trimethyl[(1-methylpentyl)oxy]silane](/img/structure/B103494.png)